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Introduction
Trimethylindium (TMIn), with the chemical formula In(CH₃)₃, is a crucial organometallic

precursor in the semiconductor industry, primarily utilized in Metal-Organic Chemical Vapor

Deposition (MOVPE) for the growth of indium-containing compound semiconductors.[1] These

materials are fundamental components in a wide array of optoelectronic devices, including

light-emitting diodes (LEDs), laser diodes, and high-efficiency solar cells. The physical

properties of solid TMIn are of paramount importance as they directly influence its handling,

sublimation, and transport characteristics, which in turn affect the uniformity, purity, and overall

quality of the deposited thin films. This technical guide provides a comprehensive overview of

the core physical properties of solid Trimethylindium, complete with quantitative data, detailed

experimental protocols, and visualizations to aid in research and development.

Core Physical Properties
Solid Trimethylindium is a colorless, pyrophoric crystalline solid, meaning it can

spontaneously ignite upon contact with air.[2][3] This high reactivity necessitates careful

handling under inert atmosphere conditions. The key physical properties of TMIn are

summarized in the tables below.
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Property Value Reference

Chemical Formula In(CH₃)₃ [4]

Molar Mass 159.92 g/mol [4]

Appearance White crystalline solid [4]

Density 1.568 g/cm³ (at 20 °C) [4]

Thermal Properties
Property Value Reference

Melting Point 88 - 89.8 °C (361 - 362.95 K) [4]

Boiling Point 134 °C (407 K) [4]

Thermal Decomposition
Begins to decompose above

101 °C
[4]

Vapor Pressure Data
The vapor pressure of Trimethylindium is a critical parameter for its application in MOVPE, as

it determines the precursor's delivery rate to the reactor. Several equations have been

reported, with the following being widely accepted for its accuracy under typical MOVPE

conditions:[5]

Vapor Pressure Equation Temperature Range Reference

log₁₀P (Torr) = 10.98 – 3204/T

(K)
Wide range for MOVPE [5]

log₁₀P (Torr) = 11.09 – 3246/T

(K)
(Not specified) [6]

Structural Properties
In the solid state, Trimethylindium is known to exist in two polymorphic forms: a tetragonal

phase and a rhombohedral phase.[4] The tetragonal phase is typically obtained through
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sublimation and is characterized by a tetrameric structure. The rhombohedral phase,

discovered more recently, is formed upon recrystallization from hexane.[4]

Crystal
System

Space
Group

a (Å) c (Å) Z Reference

Tetragonal P4₂/n 13.464 6.379 8 [7]

Experimental Protocols
The accurate determination of the physical properties of Trimethylindium requires specialized

experimental techniques, particularly due to its pyrophoric and air-sensitive nature.

Vapor Pressure Measurement
The vapor pressure of TMIn has been determined using both dynamic and static methods.[8]

1. Dynamic Measurement using an Ultrasonic Monitor (e.g., Epison™):

Objective: To measure the vapor pressure of TMIn under carrier gas flow conditions,

simulating an MOVPE environment.

Apparatus: An MOVPE system equipped with an ultrasonic concentration monitor (e.g.,

Epison™), a mass flow controller for the carrier gas (typically hydrogen or nitrogen), a

temperature-controlled bubbler containing solid TMIn, and pressure sensors.

Procedure:

Solid TMIn is loaded into a stainless-steel bubbler under an inert atmosphere (e.g., in a

glovebox).

The bubbler is installed in the MOVPE system and its temperature is precisely controlled

using a thermostat bath.

A carrier gas (e.g., H₂) is passed through the bubbler at a known flow rate, controlled by a

mass flow controller.

The gas mixture (carrier gas + sublimed TMIn) flows through the ultrasonic monitor.
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The ultrasonic monitor measures the speed of sound in the gas mixture, which is

dependent on the concentration of TMIn.

The concentration of TMIn in the carrier gas is calculated from the speed of sound

measurement.

The partial pressure of TMIn is then determined using the ideal gas law, considering the

total pressure in the system and the molar fraction of TMIn.

The measurements are repeated at various bubbler temperatures to obtain the vapor

pressure as a function of temperature.

2. Static Measurement using a Capacitance Manometer (e.g., Baratron™):

Objective: To directly measure the vapor pressure of TMIn in a static (no flow) system.

Apparatus: A high-vacuum system, a temperature-controlled sample holder for TMIn, and a

high-precision capacitance manometer.

Procedure:

A sample of solid TMIn is placed in the sample holder under an inert atmosphere.

The system is evacuated to a high vacuum to remove any residual gases.

The sample holder is heated to a specific temperature, and the system is allowed to reach

thermal equilibrium.

The vapor pressure of TMIn at that temperature is directly measured by the capacitance

manometer.

The procedure is repeated at different temperatures to establish the vapor pressure curve.

Melting Point Determination by Differential Scanning
Calorimetry (DSC)
Due to its high purity, the melting of TMIn occurs over a very narrow temperature range. DSC is

an ideal technique for accurately determining this melting point.
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Objective: To determine the melting point and enthalpy of fusion of TMIn.

Apparatus: A Differential Scanning Calorimeter (DSC) with a controlled atmosphere

capability.

Procedure:

In an inert atmosphere glovebox, a small sample of TMIn (typically 1-5 mg) is hermetically

sealed in an aluminum DSC pan.

An empty, hermetically sealed aluminum pan is used as a reference.

The sample and reference pans are placed in the DSC cell.

The DSC cell is purged with a dry, inert gas (e.g., nitrogen or argon).

A temperature program is initiated, typically involving heating the sample at a constant rate

(e.g., 5-10 °C/min) through its melting range.

The DSC instrument measures the difference in heat flow between the sample and the

reference as a function of temperature.

The melting point is determined as the onset temperature of the endothermic melting peak

in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Crystal Structure Determination by Single-Crystal X-ray
Diffraction (XRD)
Determining the crystal structure of the air-sensitive TMIn requires careful handling to prevent

decomposition.

Objective: To determine the crystal system, space group, and atomic coordinates of TMIn.

Apparatus: A single-crystal X-ray diffractometer equipped with a low-temperature device

(e.g., a cryostream).

Procedure:
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Suitable single crystals of TMIn are selected under a microscope in an inert atmosphere

(glovebox).

A selected crystal is coated with a layer of inert, viscous oil (e.g., perfluoropolyether oil) to

protect it from the atmosphere.[4]

The oil-coated crystal is mounted on a cryo-loop.

The mounted crystal is rapidly transferred to the diffractometer and immediately cooled to

a low temperature (e.g., 100-150 K) by the cryostream. This low temperature minimizes

thermal motion of the atoms and protects the crystal from decomposition.[4]

A monochromatic X-ray beam is directed at the crystal.

The crystal is rotated in the X-ray beam, and the diffraction pattern (the intensities and

positions of the diffracted X-ray spots) is collected by a detector.

The collected diffraction data is then processed to determine the unit cell parameters and

the crystal structure is solved and refined using specialized software.

Visualizations
Experimental Workflow for Physical Characterization of
TMIn
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Caption: Workflow for the physical characterization of Trimethylindium.

Conclusion
A thorough understanding of the physical properties of solid Trimethylindium is indispensable

for its effective and safe use as a precursor in the fabrication of advanced semiconductor

materials. The data and experimental protocols presented in this guide offer a foundational

resource for researchers and professionals working in this field. Accurate characterization of

TMIn enables precise control over the MOVPE process, leading to the reproducible growth of
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high-quality epitaxial layers with desired properties for next-generation electronic and

optoelectronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Metalorganic vapour-phase epitaxy - Wikipedia [en.wikipedia.org]

2. sigmaaldrich.com [sigmaaldrich.com]

3. pnnl.gov [pnnl.gov]

4. ncl.ac.uk [ncl.ac.uk]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In-depth Technical Guide to the Physical Properties of
Solid Trimethylindium (TMIn)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585567#physical-properties-of-solid-
trimethylindium-precursor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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